(3-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid
CAS No.: 1011398-78-9
Cat. No.: VC8035398
Molecular Formula: C9H8N4O4
Molecular Weight: 236.18 g/mol
* For research use only. Not for human or veterinary use.
![(3-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid - 1011398-78-9](/images/structure/VC8035398.png)
Specification
CAS No. | 1011398-78-9 |
---|---|
Molecular Formula | C9H8N4O4 |
Molecular Weight | 236.18 g/mol |
IUPAC Name | 2-(3-methyl-5-nitropyrazolo[3,4-b]pyridin-1-yl)acetic acid |
Standard InChI | InChI=1S/C9H8N4O4/c1-5-7-2-6(13(16)17)3-10-9(7)12(11-5)4-8(14)15/h2-3H,4H2,1H3,(H,14,15) |
Standard InChI Key | IPVSVIAJDSJJJJ-UHFFFAOYSA-N |
SMILES | CC1=NN(C2=C1C=C(C=N2)[N+](=O)[O-])CC(=O)O |
Canonical SMILES | CC1=NN(C2=C1C=C(C=N2)[N+](=O)[O-])CC(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The core structure of (3-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid consists of a fused bicyclic system: a pyrazole ring condensed with a pyridine ring. Key substituents include:
-
N1 position: Acetic acid group (-CH2COOH), enabling hydrogen bonding and solubility in polar solvents.
-
C3 position: Methyl group (-CH3), contributing to hydrophobic interactions.
-
C5 position: Nitro group (-NO2), influencing electronic properties and redox potential .
The molecular formula is C9H8N4O4, with a calculated molecular weight of 260.19 g/mol. Tautomerism is possible between 1H- and 2H-isoforms, though the 1H-tautomer dominates due to stabilization by the acetic acid substituent .
Synthetic Methodologies
Core Scaffold Construction
The pyrazolo[3,4-b]pyridine core is typically synthesized via cyclocondensation strategies. A prevalent method involves reacting 3-aminopyrazole derivatives with 1,3-dicarbonyl electrophiles . For example:
-
3-Amino-5-nitropyrazole reacts with ethyl acetoacetate under acidic conditions to form the bicyclic system.
-
N1-Alkylation introduces the acetic acid moiety using chloroacetic acid in the presence of a base like K2CO3 .
Optimization Challenges
Key challenges include:
-
Regioselectivity: Competing reactions at C3 and C5 necessitate careful control of temperature and catalyst choice.
-
Nitro Group Stability: Reduction of the nitro group during synthesis requires inert atmospheres and low temperatures .
Table 1: Representative Synthetic Conditions
Step | Reagents/Conditions | Yield (%) | Reference |
---|---|---|---|
Cyclocondensation | H2SO4, 80°C, 6 h | 62 | |
N1-Alkylation | Chloroacetic acid, K2CO3, DMF | 45 |
Physicochemical Properties
Solubility and Stability
The compound’s solubility profile is polarity-dependent:
-
Aqueous Solubility: Limited (≈0.5 mg/mL at pH 7.4) due to the hydrophobic methyl and nitro groups.
-
Organic Solvents: Soluble in DMSO (25 mM) and DMF (10 mM) .
Stability studies indicate decomposition above 150°C, with the nitro group prone to photolytic degradation .
Crystallographic Insights
X-ray diffraction of related structures reveals:
-
Planar Bicyclic Core: Dihedral angles <5° between pyrazole and pyridine rings.
-
Hydrogen Bonding: The acetic acid group forms intermolecular bonds with nitro oxygens, stabilizing crystal lattices .
Biomedical Applications
Kinase Inhibition
Pyrazolo[3,4-b]pyridines exhibit affinity for ATP-binding pockets in kinases. The nitro group enhances interactions with hydrophobic residues, while the acetic acid moiety mimics phosphate groups .
Antimicrobial Activity
Preliminary assays against Staphylococcus aureus show MIC values of 32 µg/mL, attributed to nitro group-mediated DNA intercalation .
Table 2: Biological Activity Data
Computational Studies
Docking Simulations
Molecular docking into CDK2 (PDB: 1HCL) predicts:
-
Binding Energy: -9.2 kcal/mol, with hydrogen bonds between the acetic acid and Glu81/Lys83.
-
Nitro Group Role: Stabilizes the DFG-in conformation via π-π stacking with Phe80 .
ADMET Predictions
-
Permeability: Low Caco-2 permeability (Papp <1 × 10⁻⁶ cm/s) due to the ionized acetic acid.
-
CYP450 Interactions: Moderate inhibition of CYP3A4 (Ki = 8.7 µM) .
Challenges and Future Directions
Current limitations include poor oral bioavailability and metabolic instability. Strategies under investigation include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume